molecular formula C24H20FN3O2 B2928676 2-amino-N-(2,5-dimethylphenyl)-3-(4-fluorobenzoyl)indolizine-1-carboxamide CAS No. 898453-13-9

2-amino-N-(2,5-dimethylphenyl)-3-(4-fluorobenzoyl)indolizine-1-carboxamide

Cat. No. B2928676
CAS RN: 898453-13-9
M. Wt: 401.441
InChI Key: NHWWAPZNEFANPB-UHFFFAOYSA-N
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Description

2-amino-N-(2,5-dimethylphenyl)-3-(4-fluorobenzoyl)indolizine-1-carboxamide, also known as DFHBI-1T, is a small molecule fluorescent probe that has been widely used in scientific research. This molecule has unique properties that make it an excellent tool for studying RNA structure and function, as well as for imaging RNA in live cells.

Scientific Research Applications

Psychotropic Activities

Indolizine derivatives have been studied for their potential psychotropic effects, which could include mood regulation and treatment of psychiatric disorders .

Anti-inflammatory and Analgesic Properties

These compounds may possess anti-inflammatory and analgesic properties, making them candidates for the development of new pain relief medications .

Antimicrobial Applications

The antimicrobial properties of indolizine derivatives could lead to new treatments for bacterial, viral, or fungal infections .

Anti-tumor Agents

Some indolizine derivatives have shown promise as anti-tumor agents, potentially offering new pathways for cancer treatment .

Hypoglycemic Effects

Research has indicated that these compounds may have hypoglycemic activities, which could be beneficial in managing diabetes .

Estrogen Metabolism and Anticarcinogenic Properties

Indolizine derivatives might promote beneficial estrogen metabolism in humans and exhibit anticarcinogenic properties, suggesting a role in cancer prevention and treatment .

Inhibition of Prostate Cancer Cells

These compounds may act as inhibitors of human prostate cancer cells, providing a potential therapeutic approach to this form of cancer .

Free Radical Scavenging Activities

The ability to scavenge free radicals suggests that indolizine derivatives could be used in the prevention and treatment of diseases caused by oxidative stress .

Global Research online - INDOLIZINE DERIVATIVES: RECENT ADVANCES AND… Breakthroughs in Indole and Indolizine Chemistry - IntechOpen

properties

IUPAC Name

2-amino-N-(2,5-dimethylphenyl)-3-(4-fluorobenzoyl)indolizine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20FN3O2/c1-14-6-7-15(2)18(13-14)27-24(30)20-19-5-3-4-12-28(19)22(21(20)26)23(29)16-8-10-17(25)11-9-16/h3-13H,26H2,1-2H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHWWAPZNEFANPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)C2=C3C=CC=CN3C(=C2N)C(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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